molecular formula C21H19N3O2 B12895441 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B12895441
M. Wt: 345.4 g/mol
InChI Key: ZGVXCWQCKDPJRD-RGEXLXHISA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name of this compound is derived from its molecular structure:

  • 4-cyano : Indicates a cyano group (-C≡N) at the para position of the benzamide ring.
  • N-[(Z)-3-oxo-1-phenyl-3-pyrrolidin-1-ylprop-1-en-2-yl] : Specifies the substitution on the benzamide nitrogen. This segment includes:
    • A propen-2-yl chain with a ketone (3-oxo) and phenyl group at position 1.
    • A pyrrolidine ring attached to the ketone at position 3.
    • The (Z) configuration denotes the spatial arrangement of substituents around the double bond.

Structural Representation

  • SMILES Notation :
    • Canonical: O=C(N/C(C(N1CCCC1)=O)=C\C2=CC=CC=C2)C3=CC=C(C#N)C=C3.
    • Isomeric (Z-configuration): C1CCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C#N.
  • InChI Key : ZGVXCWQCKDPJRD-RGEXLXHISA-N, providing a unique identifier for computational databases.

CAS Registry Number and Alternative Chemical Identifiers

  • CAS Registry Number : 90290-96-3, the universal identifier for chemical substances.
  • Alternative Identifiers :
    • Vendor Codes : BLDPHARM (BLD Pharm).
    • Synonym : this compound.

Molecular Formula and Weight Calculations

  • Molecular Formula : C₂₁H₁₉N₃O₂.
  • Molecular Weight :
    • Calculated : Summing atomic masses:
      • Carbon (21 × 12.01) = 252.21 g/mol
      • Hydrogen (19 × 1.008) = 19.15 g/mol
      • Nitrogen (3 × 14.01) = 42.03 g/mol
      • Oxygen (2 × 16.00) = 32.00 g/mol
      • Total = 345.39 g/mol.
    • Reported : 345.39 g/mol or 345.4 g/mol, with minor discrepancies due to rounding conventions.
Property Value Source
CAS Number 90290-96-3
Molecular Formula C₂₁H₁₉N₃O₂
Molecular Weight (g/mol) 345.39 / 345.4
SMILES (Canonical) O=C(N/C(C(N1CCCC1)=O)=C\C2=CC=CC=C2)C3=CC=C(C#N)C=C3

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

4-cyano-N-[(Z)-3-oxo-1-phenyl-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H19N3O2/c22-15-17-8-10-18(11-9-17)20(25)23-19(14-16-6-2-1-3-7-16)21(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13H2,(H,23,25)/b19-14-

InChI Key

ZGVXCWQCKDPJRD-RGEXLXHISA-N

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C#N

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with 3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Enamide Side Chain

The pyrrolidin-1-yl group in the target compound differentiates it from analogs with other cyclic amines. For instance, 3-Oxo-3-piperidin-1-yl-propionitrile (3b) () replaces pyrrolidine with piperidine, altering steric and electronic properties. Similarly, N-Benzyl-2-cyano-acetamide (3d) () lacks the enamide system entirely, highlighting the importance of the conjugated double bond for rigidity and π-π interactions.

Aromatic Ring Modifications

The phenyl group in the target compound’s enamide side chain contrasts with heteroaromatic substituents in analogs. For example:

  • N-{(1Z)-1-(4-Chlorophenyl)-3-oxo-3-[(3-pyridinylmethyl)amino]-1-propen-2-yl}-4-methylbenzamide () substitutes phenyl with 4-chlorophenyl and introduces a pyridinylmethylamino group. The chlorine atom enhances lipophilicity, while the pyridine ring may facilitate hydrogen bonding .
  • (Z)-N-(1-(6-Methoxypyridin-3-yl)-3-oxo-3-(4-phenylbutylamino)prop-1-en-2-yl)benzamide () replaces phenyl with methoxypyridin-3-yl, introducing a methoxy group that could improve solubility and metabolic stability .

Position and Role of the Cyano Group

The 4-cyano substitution on the benzamide core is a critical feature shared with Lecozotan Hydrochloride (), a 5-HT1A receptor antagonist. Lecozotan’s 4-cyano group is essential for receptor binding, suggesting that the target compound may also interact with similar targets . In contrast, compounds like 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide () feature additional cyano groups, which may enhance electron-withdrawing effects but increase molecular weight and complexity .

Pharmacological and Physicochemical Profiles

While the target compound’s bioactivity remains unspecified, structural parallels to pharmacologically active analogs provide insights:

  • Lecozotan Hydrochloride () demonstrates the therapeutic relevance of 4-cyano-benzamide derivatives in neurological disorders. Its substitution with a piperazinyl-propyl group contrasts with the target’s pyrrolidinyl-enamide system, illustrating how side-chain modifications tailor receptor specificity .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity Synthesis Reference
Target Compound ~393.4* 4-Cyano, pyrrolidin-1-yl, phenyl-enamide Not reported
3-Oxo-3-piperidin-1-yl-propionitrile (3b) ~154.2 Piperidin-1-yl Intermediate in synthesis
Lecozotan Hydrochloride 520.00 4-Cyano, piperazinyl-propyl 5-HT1A antagonist (Alzheimer’s)
N-{(1Z)-1-(4-Chlorophenyl)... () 405.88 4-Chlorophenyl, pyridinylmethylamino Not reported
(Z)-N-(1-(6-Methoxypyridin-3-yl)... (Ev7) 429.5 Methoxypyridin-3-yl, phenylbutylamino Not reported

*Calculated based on molecular formula.

Key Research Findings

  • Synthetic Flexibility : The enamide system allows modular substitution, enabling optimization of steric and electronic properties (e.g., ) .
  • Cyano Group Significance: The 4-cyano position is conserved in bioactive compounds like Lecozotan, suggesting its role in target engagement .
  • Heterocyclic vs. Phenyl Substituents : Pyridine-containing analogs () may offer improved solubility over purely phenyl-based structures .

Biological Activity

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide, a compound with significant biological activity, has garnered attention in pharmacological research. This article explores its biological properties, including antimicrobial and anticancer activities, through a synthesis of recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3OC_{19}H_{19}N_{3}O, with a molecular weight of 305.38 g/mol. The compound features a cyano group, a phenyl ring, and a pyrrolidine moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including those similar to this compound, exhibit potent antibacterial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , suggesting strong antibacterial potential .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Target Bacteria
4-Cyano-N-(3-oxo-1-phenyl...)3.12 - 12.5Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Both pathogens

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research has shown that similar benzamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, certain derivatives have been reported to target specific pathways involved in tumor growth .

The biological activity of this compound is believed to involve the inhibition of key enzymes and receptors associated with cell signaling pathways. These pathways are crucial for cell survival and proliferation, making them viable targets for therapeutic intervention.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrole derivatives against clinical isolates of Staphylococcus aureus . The results indicated that compounds with structural similarities to 4-Cyano-N-(3-oxo...) exhibited significant growth inhibition at low concentrations .
  • Anticancer Screening : In another study, a series of benzamide derivatives were screened for their anticancer properties against human cancer cell lines. The results showed that specific substitutions on the benzamide scaffold enhanced cytotoxicity against breast cancer cells .

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